5-Acetyl-3-methyl-1-benzofuran-2-carboxylic acid
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Overview
Description
5-Acetyl-3-methyl-1-benzofuran-2-carboxylic acid: Benzofuran compounds are widely distributed in nature and have been extensively studied for their pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives, including 5-acetyl-3-methyl-1-benzofuran-2-carboxylic acid, often involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production of benzofuran derivatives typically employs scalable synthetic routes that ensure high yield and purity. Methods such as free radical cyclization cascades and proton quantum tunneling have been developed to construct complex benzofuran ring systems with fewer side reactions and higher yields .
Chemical Reactions Analysis
Types of Reactions: 5-Acetyl-3-methyl-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: 5-Acetyl-3-methyl-1-benzofuran-2-carboxylic acid is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: Benzofuran derivatives, including this compound, have shown promise in biological and medicinal research. They exhibit activities such as anti-tumor, antibacterial, and antiviral properties. These compounds are being investigated for their potential as therapeutic agents .
Industry: In the industrial sector, benzofuran derivatives are used in the production of pharmaceuticals, agrochemicals, and materials science. Their diverse chemical reactivity and biological activities make them valuable in various applications .
Mechanism of Action
The mechanism of action of 5-acetyl-3-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, some benzofuran derivatives inhibit enzymes involved in cancer cell proliferation, thereby exerting anti-tumor effects .
Comparison with Similar Compounds
- Benzofuran-2-carboxylic acid
- 5-Bromo-1-benzofuran-2-yl-2-propanone
- 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones
Comparison: 5-Acetyl-3-methyl-1-benzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzofuran derivatives, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H10O4 |
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Molecular Weight |
218.20 g/mol |
IUPAC Name |
5-acetyl-3-methyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C12H10O4/c1-6-9-5-8(7(2)13)3-4-10(9)16-11(6)12(14)15/h3-5H,1-2H3,(H,14,15) |
InChI Key |
BNMAHDBVSMTICD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)C(=O)C)C(=O)O |
Origin of Product |
United States |
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